molecular formula C6H11ClF3N B2552063 1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride CAS No. 2055390-11-7

1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride

Cat. No.: B2552063
CAS No.: 2055390-11-7
M. Wt: 189.61
InChI Key: HHUPGJBPRKSYMW-UHFFFAOYSA-N
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Description

1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H11ClF3N and a molecular weight of 189.61 g/mol . This compound is characterized by the presence of a cyclobutyl group and a trifluoromethyl group attached to an ethanamine backbone, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride involves several steps. One common method includes the reaction of cyclobutylamine with trifluoroacetaldehyde, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group imparts unique electronic properties to the compound, enhancing its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes .

Comparison with Similar Compounds

1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the cyclobutyl and trifluoromethyl groups, which confer distinct chemical and biological properties that are not observed in the individual components .

Properties

IUPAC Name

1-cyclobutyl-2,2,2-trifluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(10)4-2-1-3-4;/h4-5H,1-3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUPGJBPRKSYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055390-11-7
Record name 1-cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride
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